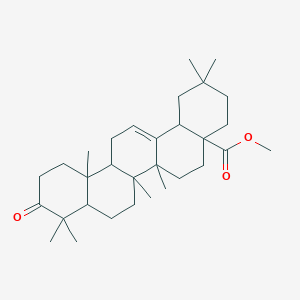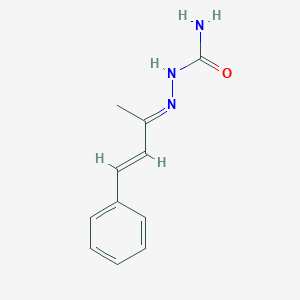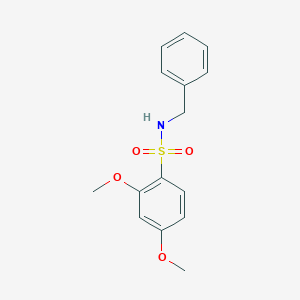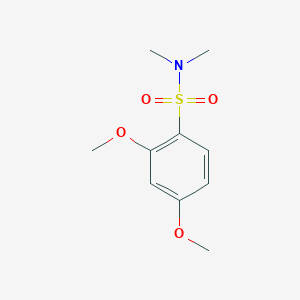![molecular formula C15H24N2O3S B239428 Methyl 2,3,6-trimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl ether](/img/structure/B239428.png)
Methyl 2,3,6-trimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2,3,6-trimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl ether, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK plays a crucial role in the development and activation of B cells and is a promising target for the treatment of various B cell-mediated diseases. TAK-659 has shown potential for the treatment of autoimmune diseases, B cell malignancies, and other inflammatory disorders.
作用机制
Methyl 2,3,6-trimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl ether targets the BTK pathway, which plays a crucial role in the development and activation of B cells. BTK is a non-receptor tyrosine kinase that is involved in the signaling pathway of the B cell receptor (BCR). The activation of BTK leads to the activation of downstream signaling pathways, such as the PI3K/AKT and NF-κB pathways, which are involved in cell survival, proliferation, and differentiation. Methyl 2,3,6-trimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl ether inhibits BTK by binding to its active site, thereby preventing its activation and downstream signaling.
Biochemical and Physiological Effects
Methyl 2,3,6-trimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl ether has been shown to have potent inhibitory effects on BTK activity, leading to the inhibition of downstream signaling pathways. This results in the inhibition of B cell activation, proliferation, and differentiation. Methyl 2,3,6-trimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl ether has also been shown to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by B cells and other immune cells.
实验室实验的优点和局限性
One of the major advantages of Methyl 2,3,6-trimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl ether is its specificity for BTK, which reduces the likelihood of off-target effects. Methyl 2,3,6-trimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl ether has also shown good pharmacokinetic properties, including good oral bioavailability and a long half-life, which make it a promising candidate for clinical development. However, one of the limitations of Methyl 2,3,6-trimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl ether is its relatively low solubility, which can affect its bioavailability and limit its use in certain experimental settings.
未来方向
There are several future directions for the study of Methyl 2,3,6-trimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl ether. One potential application is in the treatment of B cell malignancies, such as CLL and MCL. Methyl 2,3,6-trimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl ether has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of these diseases. Another potential application is in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. Methyl 2,3,6-trimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl ether has shown efficacy in preclinical models of these diseases and is currently being evaluated in clinical trials. Other future directions include the study of Methyl 2,3,6-trimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl ether in other inflammatory disorders, such as asthma and allergic rhinitis, and the development of more potent and selective BTK inhibitors.
合成方法
The synthesis of Methyl 2,3,6-trimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl ether involves several steps, including the reaction of 2,3,6-trimethylphenol with p-toluenesulfonyl chloride, followed by the reaction of the resulting product with 4-methylpiperazine. The final step involves the reaction of the intermediate product with methyl iodide to obtain Methyl 2,3,6-trimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl ether. The purity and yield of Methyl 2,3,6-trimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl ether can be improved by using various purification techniques, such as column chromatography and recrystallization.
科学研究应用
Methyl 2,3,6-trimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl ether has been extensively studied for its potential therapeutic applications in various B cell-mediated diseases. It has shown promising results in preclinical studies for the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, as well as B cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). Methyl 2,3,6-trimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl ether has also been studied for its potential use in the treatment of other inflammatory disorders, such as asthma and allergic rhinitis.
属性
产品名称 |
Methyl 2,3,6-trimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl ether |
|---|---|
分子式 |
C15H24N2O3S |
分子量 |
312.4 g/mol |
IUPAC 名称 |
1-(4-methoxy-2,3,5-trimethylphenyl)sulfonyl-4-methylpiperazine |
InChI |
InChI=1S/C15H24N2O3S/c1-11-10-14(12(2)13(3)15(11)20-5)21(18,19)17-8-6-16(4)7-9-17/h10H,6-9H2,1-5H3 |
InChI 键 |
UTBRZYQBEPXWDF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)N2CCN(CC2)C |
规范 SMILES |
CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)N2CCN(CC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(3,4-Dimethylphenyl)-4-[(3-fluorophenyl)sulfonyl]piperazine](/img/structure/B239353.png)

![1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B239355.png)




![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine](/img/structure/B239369.png)




